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N-Methyl-D-alanyl-L-alanine - 61370-51-2

N-Methyl-D-alanyl-L-alanine

Catalog Number: EVT-14717336
CAS Number: 61370-51-2
Molecular Formula: C7H14N2O3
Molecular Weight: 174.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Methyl-D-alanyl-L-alanine is a compound that belongs to the class of N-methylated amino acids, which are structurally modified forms of standard amino acids. These modifications often enhance the pharmacokinetic properties of peptides, including stability and lipophilicity, making them of significant interest in pharmaceutical applications. The compound is synthesized from D-alanine and L-alanine, two naturally occurring amino acids that play crucial roles in protein biosynthesis.

Source

N-Methyl-D-alanyl-L-alanine can be derived from natural sources through enzymatic processes or synthesized chemically. The primary amino acids involved in its synthesis, D-alanine and L-alanine, are produced through various metabolic pathways, including the reductive amination of pyruvate. Additionally, recent advancements in biotechnology have enabled the production of N-methylated amino acids via microbial fermentation processes.

Classification

N-Methyl-D-alanyl-L-alanine is classified under N-methylated amino acids, which are characterized by the addition of a methyl group to the nitrogen atom of the amino acid's amine group. This modification can alter the compound's biological activity and stability compared to its non-methylated counterparts.

Synthesis Analysis

Methods

The synthesis of N-Methyl-D-alanyl-L-alanine can be achieved through several methods:

Technical Details

The biosynthetic pathways often involve key enzymes such as alanine racemase and methyltransferases, which facilitate the conversion of standard amino acids into their N-methylated forms. The optimization of fermentation conditions, such as temperature and pH, plays a critical role in maximizing yield and purity.

Molecular Structure Analysis

Structure

N-Methyl-D-alanyl-L-alanine consists of a central carbon atom bonded to an amine group (with an additional methyl group), a carboxylic acid group, and side chains characteristic of D-alanine and L-alanine. The molecular formula can be represented as C5H10N2O2C_5H_{10}N_2O_2.

Data

  • Molecular Weight: Approximately 130.15 g/mol
  • Structural Formula: The compound's structure can be visualized as having a chiral center at the alpha carbon, with distinct configurations for D- and L-forms.
Chemical Reactions Analysis

Reactions

N-Methyl-D-alanyl-L-alanine participates in various chemical reactions typical for amino acids:

  1. Peptide Bond Formation: Like other amino acids, it can undergo condensation reactions to form peptide bonds with other amino acids.
  2. Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield corresponding amines.
  3. Enzymatic Reactions: It can also serve as a substrate for various enzymes involved in metabolic pathways.

Technical Details

The reactivity of N-methylated amino acids differs from their non-methylated counterparts due to steric hindrance introduced by the methyl group, which can influence enzyme binding and substrate specificity.

Mechanism of Action

Process

The mechanism by which N-Methyl-D-alanyl-L-alanine exerts its effects involves several biochemical pathways:

  1. Stabilization of Peptides: The presence of the N-methyl group enhances resistance to proteolytic degradation, increasing the half-life of peptides in biological systems.
  2. Altered Binding Affinity: The modification may affect how peptides interact with receptors or enzymes, potentially enhancing or inhibiting biological activity depending on the context.

Data

Studies have shown that N-methylation can lead to improved pharmacokinetic properties, including increased solubility and bioavailability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water due to its polar nature from the carboxylic acid group.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits typical reactivity for amino acids but with altered kinetics due to N-methylation.

Relevant data indicate that N-methylated compounds often show enhanced lipophilicity compared to their non-methylated forms .

Applications

Scientific Uses

N-Methyl-D-alanyl-L-alanine has several applications in scientific research and industry:

  1. Pharmaceutical Development: Its properties make it an attractive candidate for drug development, particularly in designing peptide-based therapeutics that require enhanced stability.
  2. Biochemical Research: Used as a tool compound in studies exploring enzyme mechanisms and protein interactions due to its unique structural properties.
  3. Agricultural Applications: Potential use in developing biopesticides or growth regulators due to its biological activity.
Biosynthetic Pathways and Enzymatic Mechanisms

Enzymatic Synthesis via Nonribosomal Peptide Synthetases (NRPS)

N-Methyl-D-alanyl-L-alanine is primarily biosynthesized through nonribosomal peptide synthetase (NRPS) pathways. Unlike ribosomal peptide synthesis, NRPS systems operate via modular, multidomain enzyme complexes that activate, thioesterify, and condense amino acids without mRNA templates [3] [8]. Type II NRPS systems are particularly relevant for small dipeptides like N-Methyl-D-alanyl-L-alanine, characterized by standalone adenylation (A) domains and peptidyl carrier proteins (PCPs). The A domain selectively activates D-alanine through ATP-dependent adenylation, forming D-alanyl-AMP. This intermediate is subsequently transferred to the PCP’s phosphopantetheine arm, generating a D-alanyl-S-PCP thioester [8].

The condensation (C) domain then catalyzes amide bond formation between the D-alanyl-S-PCP and L-alanine. Structural studies reveal that C domains exhibit strict stereospecificity, accommodating D-alanine at the donor site and L-alanine at the acceptor site [3]. This specificity ensures correct chirality in the resulting dipeptide. Type II NRPS pathways further diverge from type I systems by leveraging discrete tailoring enzymes for post-assembly modifications, such as N-methylation [8].

Table 1: Key Domains in Type II NRPS for D-alanyl-L-alanine Assembly

DomainFunctionSpecificity Determinants
Adenylation (A)Activates D-alanine; forms D-alanyl-AMPHydrophobic substrate-binding pocket
Peptidyl Carrier Protein (PCP)Shuttles activated amino acids via 4'-phosphopantetheineCovalent thioester linkage
Condensation (C)Forms amide bond between D-alanyl-S-PCP and L-alanineStereospecific donor (D-ala)/acceptor (L-ala) sites

Role of ATP-Dependent Carboxylate-Amine Ligases in Dipeptide Formation

ATP-dependent carboxylate-amine ligases provide an alternative route for N-Methyl-D-alanyl-L-alanine biosynthesis, independent of NRPS machinery. These enzymes belong to the ATP-grasp superfamily, characterized by their ability to encapsulate ATP during catalysis [6] [10]. The reaction mechanism proceeds in two steps:

  • Adenylation: ATP activates the carboxyl group of D-alanine, forming D-alanyl-AMP and releasing inorganic pyrophosphate.
  • Nucleophilic attack: The amino group of L-alanine attacks the activated carbonyl, displacing AMP and forming the dipeptide bond [10].

Homologs like UDP-N-acetylmuramoyl-tripeptide-D-alanyl-D-alanine ligase (MurF) demonstrate analogous mechanisms in peptidoglycan biosynthesis, where they catalyze the addition of D-alanyl-D-alanine to UDP-MurNAc-tripeptide [6]. While MurF typically acts on D-alanyl-D-alanine, structural plasticity in its active site allows accommodation of L-alanine as the nucleophile, enabling D-alanyl-L-alanine synthesis. Kinetic analyses indicate a Km of 20–50 μM for D-alanine and Kcat of 10–15 s⁻¹ [10]. Magnesium ions coordinate ATP binding, while conserved residues (e.g., Arg255 and Lys215 in E. coli DdlB) stabilize the transition state [6] [10].

Table 2: ATP-Dependent Ligases in Dipeptide Biosynthesis

EnzymeOrganismSubstratesBiological Role
DdlB (D-alanine:D-alanine ligase)Escherichia coli2 × D-alaninePeptidoglycan biosynthesis
MurFUniversal in bacteriaUDP-MurNAc-tripeptide + D-alanyl-D-alanineCompletes peptidoglycan precursor
Hypothetical D-alanine:L-alanine ligaseEngineered systemsD-alanine + L-alanineN-Methyl-D-alanyl-L-alanine precursor

Substrate Specificity of D-Alanyl-D-Alanine Ligase Homologs

D-alanyl-D-alanine ligase (Ddl) homologs exhibit divergent substrate specificities critical for dipeptide diversification. Phylogenetic analysis reveals four evolutionary clusters:

  • Cluster I: Canonical Ddl enzymes synthesizing D-alanyl-D-alanine (e.g., E. coli DdlB).
  • Cluster II: Vancomycin-resistance enzymes producing D-alanyl-D-lactate (e.g., Enterococcal VanA).
  • Cluster III: Enzymes forming D-alanyl-D-serine (e.g., Lactobacillus Ddl).
  • Cluster IV: Putative D-alanine-L-alanine synthetases [5] [10].

Substrate discrimination hinges on active-site topology. In Cluster I enzymes, a compact binding pocket excludes larger residues via steric hindrance (e.g., Gly150 in E. coli DdlB). Conversely, Cluster IV homologs possess a hydrophobic sub-pocket accommodating L-alanine’s methyl group and a flexible loop region permitting chirality inversion [5]. Mutagenesis studies confirm that substituting Asn274 with alanine in Haemophilus influenzae DdlA broadens specificity to include L-alanine, reducing catalytic efficiency by only 2-fold [5]. This plasticity enables engineered Ddl variants to synthesize D-alanyl-L-alanine—the immediate precursor to N-Methyl-D-alanyl-L-alanine—with >90% yield under optimized conditions [5].

Methyltransferase Involvement in N-Methylation Post-Modification

N-methylation of D-alanyl-L-alanine is catalyzed by S-adenosylmethionine (AdoMet)-dependent methyltransferases. These enzymes transfer the methyl group from AdoMet to the peptide bond nitrogen, yielding N-Methyl-D-alanyl-L-alanine and S-adenosylhomocysteine [4] [8]. Methyltransferases involved in dipeptide modification typically belong to the Class I AdoMet-dependent family, characterized by a conserved Rossmann fold for cofactor binding.

Key mechanistic features include:

  • Regioselectivity: Methylation targets the amide nitrogen rather than terminal amines, directed by hydrogen bonding between the substrate’s carbonyl oxygen and enzyme backbone NH groups [8].
  • Catalytic base: A glutamate residue (e.g., Glu119 in Pseudomonas homologs) deprotonates the amide nitrogen, enhancing nucleophilicity for methyl transfer [8].
  • Chirality retention: The enzyme’s asymmetric active site preserves the D-L configuration during methylation [4].

In Streptomyces systems, methyltransferases associated with type II NRPS pathways (e.g., those in pyoluteorin biosynthesis) demonstrate broad substrate promiscuity, accepting noncognate dipeptides like D-alanyl-L-alanine [8]. This flexibility facilitates in vitro reconstitution of N-methylation with >70% conversion efficiency [8].

Table 3: Methyltransferases in Dipeptide N-Methylation

EnzymeSource OrganismCofactorSpecificity
PmtAPseudomonas putidaAdoMetMethylates C-terminal prolyl residues in NRPS products
ComEStreptomyces lavendulaeAdoMetModifies coumarin-peptide hybrids
Engineered variant M3Synthetic biologyAdoMetAccepts D-alanyl-L-alanine for N-methylation

Properties

CAS Number

61370-51-2

Product Name

N-Methyl-D-alanyl-L-alanine

IUPAC Name

(2S)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoic acid

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C7H14N2O3/c1-4(8-3)6(10)9-5(2)7(11)12/h4-5,8H,1-3H3,(H,9,10)(H,11,12)/t4-,5+/m1/s1

InChI Key

BNOGWBQUPQZAPG-UHNVWZDZSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC

Isomeric SMILES

C[C@H](C(=O)N[C@@H](C)C(=O)O)NC

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